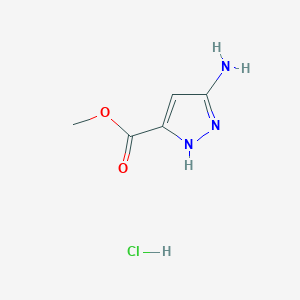

Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride

Descripción general

Descripción

“Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1254966-70-5 . It has a molecular weight of 177.59 . The IUPAC name for this compound is methyl 3-amino-1H-pyrazole-5-carboxylate hydrochloride .

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions . In situ oxidation employing bromine affords a wide variety of pyrazoles in very good yields .Molecular Structure Analysis

The molecular structure of “Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride” can be represented by the InChI Code: 1S/C5H7N3O2.ClH/c1-10-5(9)3-2-4(6)8-7-3;/h2H,1H3,(H3,6,7,8);1H . This indicates that the compound consists of a pyrazole ring with a methyl group attached to the nitrogen atom and a carboxylate group attached to the carbon atom.Chemical Reactions Analysis

Pyrazole derivatives, including “Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical And Chemical Properties Analysis

“Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride” is a solid compound . It is stored at temperatures between 28 C .Aplicaciones Científicas De Investigación

1. Versatile Scaffolds in Organic Synthesis and Medicinal Chemistry Pyrazoles, including Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride, are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .

Tautomeric and Conformational Preferences

Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

3. Precursors in the Synthesis of Condensed Heterocyclic Systems 3 (5)-Aminopyrazoles, such as Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo [1,5-a]pyrimidines .

4. Role in the Synthesis of 4-Aryl-3,7,7-Trimethyl-2,4,6,7,8,9-Hexahydropyrazolo [3,4-b]quinolin-5-Ones This compound has been used in the synthesis of 4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo [3,4-b]quinolin-5-ones .

Investigation of Interaction with Ferrocenoyl-Dipeptides

Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride has been employed as a beta-sheet template to investigate its interaction with ferrocenoyl-dipeptides .

6. Role in the Synthesis of 1-Phenyl-3-Methyl-4-(6-Hydro-4-Amino-5-Sulfo-2,3-Pyrazine)-Pyrazole-5-Ones This compound has been used in the investigation of the role of solvents in the tautomeric stabilization of 1-phenyl-3-methyl-4-(6-hydro-4-amino-5-sulfo-2,3-pyrazine)-pyrazole-5-ones .

Mecanismo De Acción

Target of Action

Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride is a potent and selective D-amino acid oxidase (DAO) inhibitor . DAO is an enzyme that catalyzes the oxidation of D-amino acids into their corresponding keto acids, with the simultaneous release of hydrogen peroxide and ammonia .

Mode of Action

The compound interacts with DAO by binding to its active site, thereby inhibiting the enzyme’s activity . This interaction prevents the oxidation of D-amino acids, particularly D-serine, which is known to induce oxidative stress in DAO cells .

Biochemical Pathways

The inhibition of DAO affects the metabolic pathway of D-amino acids. Specifically, it prevents the conversion of D-serine into hydroxypyruvate, disrupting the normal functioning of this metabolic pathway

Result of Action

The primary result of the action of Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride is the protection of DAO cells from oxidative stress induced by D-serine . By inhibiting DAO, the compound prevents the formation of hydrogen peroxide, a reactive oxygen species that can cause oxidative damage to cells .

Safety and Hazards

The safety information available for “Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride” indicates that it has the following hazard statements: H302 - Harmful if swallowed, H315 - Causes skin irritation, H319 - Causes serious eye irritation, H335 - May cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Therefore, the future directions of “Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride” and other pyrazole derivatives could involve further exploration of their potential applications in these fields.

Propiedades

IUPAC Name |

methyl 3-amino-1H-pyrazole-5-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.ClH/c1-10-5(9)3-2-4(6)8-7-3;/h2H,1H3,(H3,6,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKSUKIUHZDWQCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=NN1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-Amino-1H-pyrazole-5-carboxylate hydrochloride | |

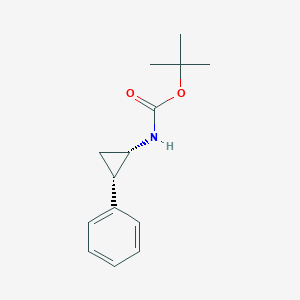

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3092490.png)